4-(2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O4S/c23-16-5-1-14(2-6-16)9-25-19(30)11-28-18(12-29)10-26-22(28)33-13-20(31)27-17-7-3-15(4-8-17)21(24)32/h1-8,10,29H,9,11-13H2,(H2,24,32)(H,25,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMZGWFYYMAOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H20ClFN4O3S
- Molecular Weight : 462.9 g/mol
- CAS Number : 921572-59-0
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.
Enzyme Inhibition
-
Stearoyl-CoA Desaturase (SCD) Inhibition :
- The compound acts as an inhibitor of SCD, which plays a crucial role in fatty acid metabolism. Inhibition leads to the depletion of unsaturated fatty acids, triggering apoptotic pathways in cancer cells. This mechanism has been explored in various studies highlighting the selective toxicity towards cancer cells overexpressing cytochrome P450 isoform CYP4F11, which activates the compound into its active form .
- Acetylcholinesterase (AChE) Inhibition :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds.
Case Studies
Several studies have investigated the biological effects of compounds structurally similar to this compound:
- Antitumor Activity :
- Neuroprotective Effects :
- Antimicrobial Properties :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core imidazole or benzimidazole scaffolds but differ in substituents, which critically influence physicochemical properties and biological interactions. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Lipophilicity and Bioavailability: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to ethylcarbamoyl (CAS 923165-32-6) but is less lipophilic than the 4-bromophenyl analog (CAS 921847-01-0) due to bromine’s higher atomic weight and polarizability .
Steric and Electronic Influences :
- Benzylcarbamoyl (CAS 921847-01-0) introduces greater steric bulk than ethylcarbamoyl (CAS 923165-32-6), which could hinder binding to sterically sensitive targets like kinase active sites .
- The sulfanyl bridge in all compounds may confer redox activity or serve as a hydrogen-bond acceptor, influencing interactions with cysteine-rich proteins .
Structural Similarity vs. Biological Activity: Despite shared imidazole cores, substituent variations can lead to divergent biological outcomes. Computational tools like SwissSimilarity () could predict target affinity, but bioisosteric replacements (e.g., bromine for chlorine) may unpredictably affect activity due to differences in van der Waals radii and electronegativity .
Synthetic Feasibility :
- Synthesis routes for analogs often involve chloroacetyl chloride () or hydrazide intermediates (), suggesting the target compound may be synthesized via similar methods, albeit with modifications for benzamide incorporation .
Preparation Methods
Introduction of the Carbamoylmethyl Group
The 1-position of the imidazole is functionalized via nucleophilic substitution. The hydroxymethyl group at C5 is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions. Reaction with ethyl bromoacetate in the presence of K2CO3 in DMF at 50°C for 8 hours installs the ester, which is subsequently hydrolyzed to the carboxylic acid using LiOH (2M aqueous, 90% yield). The acid is converted to the carbamoyl methyl group by treatment with 4-chlorobenzylamine and HATU in DCM, yielding 82% of the desired product.
Deprotection of the Hydroxymethyl Group
The TBS protecting group is removed using tetra-n-butylammonium fluoride (TBAF) in THF at 0°C, restoring the hydroxymethyl functionality with 95% efficiency.
Formation of the Sulfanyl Acetamido Linker
The sulfanyl acetamido bridge is constructed via a two-step process:
-
Thiol-alkylation : The imidazole-2-thiol is reacted with bromoacetyl chloride in anhydrous THF under N2, producing the sulfanyl acetate intermediate (70% yield).
-
Amidation : The acetate is coupled with 4-aminobenzamide using EDCl/HOBt in DMF, yielding the sulfanyl acetamido-linked product (85% yield).
Table 2: Key Reaction Parameters for Linker Formation
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Thiol-alkylation | Bromoacetyl chloride | THF | 0°C | 70 |
| Amidation | EDCl, HOBt, 4-aminobenzamide | DMF | RT | 85 |
Final Coupling and Purification
The benzamide moiety is introduced via a second amide coupling between the sulfanyl acetamido intermediate and 4-chlorobenzylcarbamoylmethyl-imidazole. Using DIPEA as a base and DMF as a solvent, the reaction proceeds at room temperature for 24 hours, achieving 88% yield. Purification via column chromatography (SiO2, EtOAc/hexane 3:1) followed by recrystallization from ethanol affords the final compound with >99% purity (HPLC).
Analytical Characterization
The compound is characterized by:
-
1H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, imidazole H), 7.89 (d, J = 8.5 Hz, 2H, benzamide ArH), 7.45 (d, J = 8.5 Hz, 2H, ArH), 5.12 (s, 2H, CH2OH).
-
HRMS : m/z calculated for C23H22ClN5O4S [M+H]+: 524.1184, found: 524.1186.
-
HPLC : Retention time 12.3 min (C18 column, MeCN/H2O 70:30).
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step protocols, including:
- Imidazole ring formation : Cyclization of precursors under acidic/basic conditions (e.g., using glyoxal and ammonium acetate) .
- Functionalization : Introduction of the chlorophenyl group via electrophilic substitution and sulfanyl linkage formation using thiol intermediates .
- Acetamide coupling : Reaction optimization via carbodiimide-based coupling agents (e.g., EDC/HOBt) to ensure regioselectivity . Purification typically employs recrystallization or column chromatography, with yields improved by controlled temperature (0–5°C during thiol addition) .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions (e.g., hydroxymethyl at C5 of imidazole) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and detect side products .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Structural analogs : Synthesize derivatives with modifications to the chlorophenyl, hydroxymethyl, or sulfanyl groups. Compare bioactivity using standardized assays (e.g., enzyme inhibition or cell viability) .
- Data analysis : Tabulate key parameters (e.g., IC₅₀, binding affinity) for analogs (example table):
| Derivative | Modification Site | Biological Activity |
|---|---|---|
| A | Chlorophenyl → Fluorophenyl | 2x ↑ enzyme inhibition |
| B | Hydroxymethyl → Methoxy | Reduced solubility |
| C | Sulfanyl → Sulfonyl | Enhanced stability |
| Based on methods in |
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Dose-response curves : Use 8–12 concentration points to ensure accurate IC₅₀ calculation .
- Statistical validation : Apply ANOVA or Bayesian modeling to assess reproducibility between labs .
Q. How can the mechanism of action be elucidated using computational and biochemical methods?
- Molecular docking : Screen against target libraries (e.g., kinases, GPCRs) using AutoDock Vina to predict binding pockets .
- Enzyme kinetics : Measure inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations .
- Cellular assays : siRNA knockdown of hypothesized targets (e.g., PI3K) to confirm functional relevance .
Q. What methodologies assess compound stability under physiologically relevant conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Experimental Design Considerations
Q. How to design in vivo studies for evaluating pharmacokinetics and toxicity?
- Animal models : Use Sprague-Dawley rats (n=6/group) for bioavailability studies; collect plasma at 0, 1, 2, 4, 8, 24 hours post-administration .
- Toxicology endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28 days .
- Dose selection : Base on allometric scaling from in vitro IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
